N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide
Description
Properties
CAS No. |
1251614-88-6 |
|---|---|
Molecular Formula |
C24H24N4O4S2 |
Molecular Weight |
496.6 |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C24H24N4O4S2/c1-4-32-18-9-7-6-8-17(18)25-19(29)14-27-21-20(34-23(26-21)33-5-2)22(30)28(24(27)31)16-12-10-15(3)11-13-16/h6-13H,4-5,14H2,1-3H3,(H,25,29) |
InChI Key |
GBUNZTBYGLTWOP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)SC(=N3)SCC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 353.36 g/mol. The compound features a benzamide core substituted with a dimethoxyphenyl group and an oxadiazole moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of oxadiazole derivatives, including the compound . The mechanism of action is primarily attributed to the inhibition of cell proliferation in various cancer cell lines. For instance, a study indicated that compounds with similar structures exhibited IC50 values ranging from 5 to 20 µM against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against Gram-positive and Gram-negative bacteria. In vitro assays revealed that the compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin and ciprofloxacin .
| Microorganism | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ampicillin | 8 |
| Escherichia coli | 16 | Ciprofloxacin | 16 |
| Pseudomonas aeruginosa | 32 | Gentamicin | 32 |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory assays. A recent study reported that derivatives of oxadiazole exhibited significant inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory effects were attributed to the downregulation of NF-kB signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications.
Key SAR Insights:
- Dimethoxy Substitution: The presence of methoxy groups enhances lipophilicity and improves binding affinity to biological targets.
- Fluorophenyl Group: The fluorine atom increases the electron-withdrawing capacity, enhancing the compound's reactivity towards biological targets.
- Oxadiazole Moiety: This heterocyclic structure is crucial for the observed antimicrobial and anticancer activities due to its ability to interact with nucleophilic sites in enzymes or receptors .
Case Studies
- Anticancer Study : In a pharmacological evaluation involving various derivatives of oxadiazoles, this compound was found to inhibit cell growth in MCF-7 cells with an IC50 value of approximately 15 µM. This study highlighted the potential for further development as an anticancer agent .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties against MRSA strains showed that this compound had an MIC value comparable to established antibiotics. This suggests its potential use in treating resistant bacterial infections .
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide has shown promising anticancer activity. Derivatives of the 1,2,4-oxadiazole scaffold are known for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines including leukemia and breast cancer cells .
- Antimicrobial Effects
- Anti-inflammatory Activity
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various oxadiazole derivatives against human cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin. Specifically, compounds similar to this compound showed high efficacy against leukemia cell lines with percentage inhibitions exceeding 80% at specific concentrations .
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing new oxadiazole derivatives and testing their antimicrobial properties against a panel of pathogens. The results revealed that several compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. This suggests that derivatives of this compound could be developed into effective antimicrobial agents for clinical use .
Comparative Analysis of Biological Activities
| Activity Type | Compound Type | Efficacy Level |
|---|---|---|
| Anticancer | Oxadiazole derivatives | High (IC50 values < 50 µM) |
| Antimicrobial | Oxadiazole derivatives | Moderate to High |
| Anti-inflammatory | Oxadiazole derivatives | Significant inhibition observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole Moieties
MA2 (N-(3-(3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine)
- Core Structure: Quinoline instead of benzamide.
- Substituents: A 3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl group linked via a propyl chain to a methoxyquinoline.
- Activity : High-affinity CB2 receptor agonist with demonstrated brain permeability in preclinical models .
- Comparison: The quinoline core and chloro substituent in MA2 may enhance CNS penetration compared to the benzamide core and methoxy groups in the target compound. Chlorine’s electron-withdrawing effects could reduce metabolic clearance relative to methoxy groups .
ADX47273 (S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone)
- Core Structure : Piperidine instead of benzamide.
- Substituents : A 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl group attached to a piperidine ring.
- Activity : Potent mGluR5 modulator investigated for schizophrenia .
- The absence of methoxy groups may reduce solubility but enhance blood-brain barrier penetration compared to the target compound .
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- Core Structure : Piperidine-carboxamide.
- Substituents : 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl and 2-methylphenyl.
- Activity : In silico anti-tuberculosis candidate with high binding affinity to Mycobacterium tuberculosis targets .
- Comparison : The piperidine-carboxamide core and methylphenyl group may favor hydrophobic interactions in bacterial enzymes, whereas the target compound’s benzamide and dimethoxyphenyl groups could target eukaryotic receptors or enzymes .
Analogues with Benzamide Cores
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Core Structure : Benzamide with a 3,4-dimethoxyphenethyl group.
- Substituents : Lacks the oxadiazole ring.
- Activity: Not explicitly stated in evidence, but benzamides are commonly explored for CNS and antimicrobial applications .
- Comparison : The absence of the oxadiazole ring in Rip-B simplifies synthesis but may reduce stability and target affinity compared to the target compound .
2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide
- Core Structure : Benzamide with dual 3,4-dimethoxyphenyl and oxadiazole substituents.
- Substituents : Chlorophenyl and extended ethyl linkers.
Q & A
Q. Q: What are the standard synthetic routes for preparing N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide, and how can purity be optimized?
A: The compound can be synthesized via a two-step approach:
Oxadiazole Formation : React 4-fluorobenzamide with hydroxylamine hydrochloride under basic conditions to form the 1,2,4-oxadiazole ring. This step requires refluxing in ethanol with catalytic trifluoroacetic acid to improve cyclization efficiency .
Benzamide Coupling : Use a coupling agent like EDCI/HOBt to conjugate the oxadiazole intermediate with 3,4-dimethoxyaniline.
Purity Optimization : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol. Confirm purity (>98%) using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Advanced Structural Confirmation
Q. Q: Which spectroscopic and computational methods are critical for resolving ambiguities in the compound’s stereochemistry or electronic properties?
A:
- Spectroscopy : High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. ¹H-¹³C HMBC NMR for verifying oxadiazole ring connectivity and substituent positions .
- Computational : DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties like HOMO-LUMO gaps, which correlate with reactivity. Compare computed IR spectra with experimental data to validate structural assignments .
Basic Biological Screening
Q. Q: How should researchers design initial in vitro assays to evaluate antimicrobial or antitumor activity?
A:
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values. Note that the oxadiazole moiety may enhance membrane penetration .
- Antitumor Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Use IC₅₀ calculations to quantify potency. Compare with structurally related compounds to identify activity trends .
Advanced Mechanistic Studies
Q. Q: What strategies can elucidate the compound’s mechanism of action in modulating enzyme or receptor targets?
A:
- Enzyme Inhibition : Conduct kinetic assays (e.g., fluorescence-based) with purified enzymes (e.g., COX-2 for anti-inflammatory activity). Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Receptor Binding : Perform molecular docking (AutoDock Vina) against crystal structures (e.g., EGFR kinase domain). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .
Data Contradiction Analysis
Q. Q: How should researchers address discrepancies in bioactivity data across different studies?
A:
- Experimental Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration). Validate results using orthogonal methods (e.g., apoptosis assays via Annexin V alongside MTT data) .
- Structural Variants : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs) using SAR tables. For example, replacing 4-fluorophenyl with 4-chlorophenyl may alter lipophilicity and target engagement .
Advanced Pharmacokinetic Profiling
Q. Q: What methodologies are recommended for assessing metabolic stability and bioavailability?
A:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The trifluoromethyl group (if present) may reduce oxidative degradation .
- Bioavailability : Use Caco-2 cell monolayers to measure permeability (Papp). LogP values >3 suggest favorable absorption but potential solubility issues—address via salt formation (e.g., hydrochloride) .
Formulation Challenges
Q. Q: How can researchers overcome solubility limitations for in vivo studies?
A:
- Excipient Screening : Test cyclodextrins (e.g., HP-β-CD) or lipid-based carriers (e.g., DMSO/cremophor EL) to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the benzamide moiety to improve bioavailability, followed by enzymatic cleavage in vivo .
Safety and Toxicity Profiling
Q. Q: What preclinical models are suitable for evaluating acute toxicity?
A:
- Daphnia magna Assay : A cost-effective invertebrate model to estimate LC₅₀ values and predict ecotoxicological risks .
- Rodent Studies : Conduct OECD 423 acute oral toxicity tests in rats. Monitor hematological and histopathological changes at doses ≥500 mg/kg .
Advanced Computational Modeling
Q. Q: How can QSAR models guide the optimization of this compound’s bioactivity?
A:
- Descriptor Selection : Include electronic (e.g., dipole moment), steric (e.g., molar refractivity), and topological (e.g., Wiener index) parameters.
- Validation : Use leave-one-out cross-validation to ensure model robustness. For example, a QSAR model predicting COX-2 inhibition might highlight the importance of the 3,4-dimethoxyphenyl group’s electron-donating effects .
Scaling-Up Challenges
Q. Q: What critical factors must be considered during gram-scale synthesis?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
